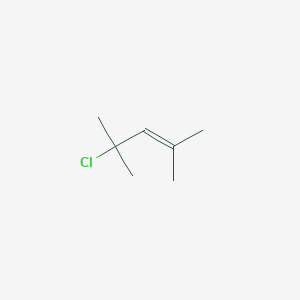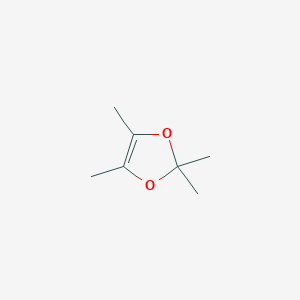![molecular formula C20H37NO3 B14414289 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid CAS No. 83826-18-0](/img/structure/B14414289.png)
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid is a chemical compound with the molecular formula C20H37NO3 and a molecular weight of 339.513 g/mol It is known for its unique structure, which includes a diethylamino group, an oxoethyl group, and a tetradecenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid typically involves the reaction of diethylamine with a suitable precursor, such as a tetradecenoic acid derivative. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as triethylamine. The reaction proceeds through nucleophilic substitution, where the diethylamino group is introduced to the oxoethyl moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with enzymes or receptors, modulating their activity. The oxoethyl group may participate in redox reactions, influencing cellular processes. The tetradecenoic acid chain can interact with lipid membranes, affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(Dimethylamino)-2-oxoethyl]tetradec-4-enoic acid
- 2-[2-(Diethylamino)-2-oxoethyl]hexadec-4-enoic acid
- 2-[2-(Diethylamino)-2-oxoethyl]octadec-4-enoic acid
Uniqueness
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid is unique due to its specific combination of functional groups and chain length. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its diethylamino group provides a balance between hydrophilicity and lipophilicity, enhancing its interaction with both aqueous and lipid environments .
Eigenschaften
CAS-Nummer |
83826-18-0 |
|---|---|
Molekularformel |
C20H37NO3 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
2-[2-(diethylamino)-2-oxoethyl]tetradec-4-enoic acid |
InChI |
InChI=1S/C20H37NO3/c1-4-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(22)21(5-2)6-3/h14-15,18H,4-13,16-17H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
QCTQPOCKQMMSMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CCC(CC(=O)N(CC)CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
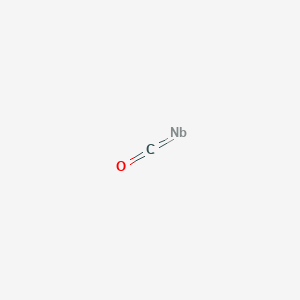
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)

![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
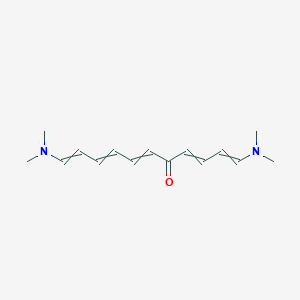
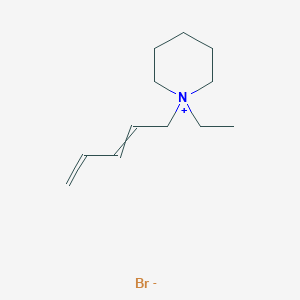
![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
